3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one
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Overview
Description
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common route involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aristolochene: A similar compound with a cyclohexene ring and isopropenyl group.
Curzerenone: Another related compound with a similar structure and functional groups.
Uniqueness
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
62770-94-9 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3,6-dimethyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7H,1,5-6H2,2-4H3 |
InChI Key |
OYOXNTUZWWCHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)(C)C(=C)C |
Origin of Product |
United States |
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